molecular formula C11H11NO3 B068811 Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate CAS No. 185122-64-9

Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate

Cat. No. B068811
CAS RN: 185122-64-9
M. Wt: 205.21 g/mol
InChI Key: OMGZOHFJDXEXSS-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate, also known as MHI, is a chemical compound that has been of interest to scientists due to its potential uses in various fields. MHI is a versatile compound that has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Cancer Research: Proautophagic Potential in Breast Cancer Treatment

The compound has been studied for its potential in treating HER2-positive breast cancer. It’s been found that derivatives of this compound, such as HIMOXOL and Br-HIMOLID, show proautophagic activity and inhibit the migration of breast cancer cells in vitro . This suggests that methyl 3-hydroxyimino-1,2-dihydroindene-1-carboxylate could be a promising candidate for developing new cancer therapies, particularly for aggressive cancer types that overexpress the human epidermal growth factor receptor 2 (HER2).

Organic Chemistry: Synthesis of Schiff Bases

In the field of organic chemistry, this compound is involved in the synthesis of Schiff bases . Schiff bases have a wide range of applications, including as ligands in coordination chemistry, catalysts in various chemical reactions, and as intermediates in the synthesis of other organic compounds.

Antioxidant Activity: Neuroprotective and Anti-inflammatory Applications

The antioxidant properties of derivatives of methyl 3-hydroxyimino-1,2-dihydroindene-1-carboxylate have been explored . These properties are significant for neuroprotective and anti-inflammatory applications, as oxidative stress is a common pathway in neurodegenerative diseases and inflammation.

Mechanism of Action

Target of Action

Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate, also known as methyl 3-hydroxyimino-1,2-dihydroindene-1-carboxylate, is a complex organic compound. They protect rat gastric mucosa from ulceration in indomethacin and orthophen ulcer models .

Mode of Action

It’s worth noting that compounds with similar structures, such as 3-hydroxyimino derivatives, have been found to exhibit antioxidant properties . They were found to lead to the appearance of induction periods on the kinetic curves of oxygen absorption .

Biochemical Pathways

Compounds with similar structures, such as pyridones, are oxidation products of nicotinamide, its methylated form, and its ribosylated form . These compounds are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) .

Pharmacokinetics

For example, Methyl 3,4-dihydroxybenzoate (MDHB) has fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% .

Result of Action

Compounds with similar structures, such as 3-hydroxyimino derivatives, have shown pronounced antiulcer activity . They protect rat gastric mucosa from ulceration in indomethacin and orthophen ulcer models .

Action Environment

For example, Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

properties

IUPAC Name

methyl 3-hydroxyimino-1,2-dihydroindene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(13)9-6-10(12-14)8-5-3-2-4-7(8)9/h2-5,9,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGZOHFJDXEXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=NO)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631496
Record name Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate

CAS RN

185122-64-9
Record name Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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